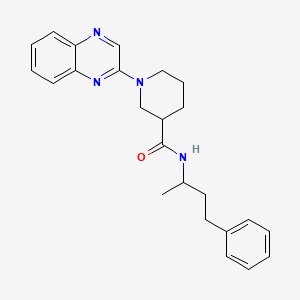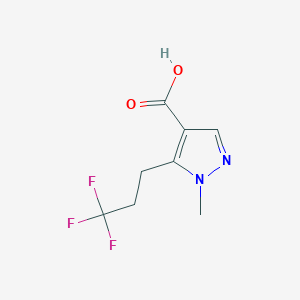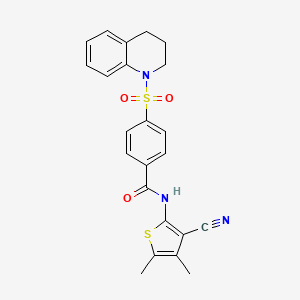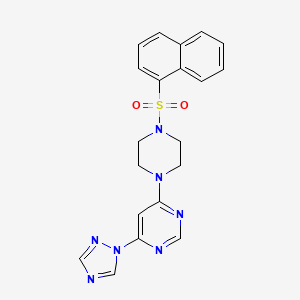![molecular formula C11H11F4N B2696980 Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine CAS No. 777001-63-5](/img/structure/B2696980.png)
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine is a chemical compound with the molecular formula C11H11F4N . It has a molecular weight of 233.21 . The compound is in liquid form and should be stored at 4°C .
Molecular Structure Analysis
The InChI code for Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine is 1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine is a liquid at room temperature . It should be stored at 4°C . The compound has a molecular weight of 233.21 .Applications De Recherche Scientifique
Synthesis and Structural Features
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine and its derivatives have been explored for their unique synthesis methods and structural features. A study detailed the synthesis of monofluorinated cyclopropanecarboxylates, leading to the production of various fluorinated cyclopropylmethyl and cyclopropylethyl amines. These compounds were examined for their solid-state structures through X-ray crystallography, revealing close intermolecular C-H⋯F-C contacts with significant implications for their reactivity and potential biological activities (Haufe et al., 2002).
Antagonistic Activities and Synthesis Methods
Another research avenue includes the synthesis of ciproxifan, a novel reference antagonist for the histamine H3 receptor, showcasing a simplified synthesis procedure that could influence future pharmacological research (Stark, 2000).
Fluoroalkylation and Ring Cleavage
Innovative synthetic routes have utilized tertiary cyclopropanols for the synthesis of distally fluorinated ketones. These processes involve cyclopropane ring cleavage and demonstrate the utility of sulfinate salts as fluoroalkylating reagents, expanding the toolbox for creating fluorinated organic compounds with potential pharmaceutical applications (Konik et al., 2017).
Asymmetric Synthesis of Fluorinated Cyclopropanes
The asymmetric synthesis of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes has been a focus, given their significance in medicinal chemistry. Research has developed new routes for the stereoselective synthesis of these building blocks, crucial for the design of bioactive compounds with enhanced metabolic profiles (Pons et al., 2021).
Antiviral and Antimicrobial Properties
The synthesis and evaluation of monofluorinated cyclopropanoid nucleosides have shown biological relevance, with specific derivatives demonstrating antiviral activities against HSV-1 and HSV-2. This indicates the potential of cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine derivatives in developing new antiviral agents (Rosen et al., 2004).
Anti-Mycobacterial Applications
Research into the synthesis of aryloxyphenyl cyclopropyl methanones has unveiled a class of compounds with promising anti-mycobacterial activities. These findings open pathways for new treatments against tuberculosis, highlighting the broad therapeutic potential of cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine derivatives (Dwivedi et al., 2005).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302, H314, and H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTFFAHMGICHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696900.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2696901.png)
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2696904.png)


![2-[[Amino(anilino)methylidene]amino]acetic acid;hydrochloride](/img/structure/B2696910.png)
![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2696911.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2696916.png)

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)